molecular formula C5H5NO3S B8245771 2-Hydroxy-thiazole-5-carboxylic acid methyl ester CAS No. 56417-51-7

2-Hydroxy-thiazole-5-carboxylic acid methyl ester

Cat. No.: B8245771
CAS No.: 56417-51-7
M. Wt: 159.17 g/mol
InChI Key: GVZCXBBGXHCZTG-UHFFFAOYSA-N
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Description

2-Hydroxy-thiazole-5-carboxylic acid methyl ester is a heterocyclic compound that contains both a thiazole ring and a carboxylic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-thiazole-5-carboxylic acid methyl ester typically involves the reaction of thiazole derivatives with appropriate reagents. One common method involves the esterification of 2-Hydroxy-thiazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as concentrated sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-thiazole-5-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of 2-oxo-thiazole-5-carboxylic acid methyl ester.

    Reduction: Formation of 2-Hydroxy-thiazole-5-carboxylic acid methyl alcohol.

    Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

2-Hydroxy-thiazole-5-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-thiazole-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular processes by interacting with DNA or proteins . The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-thiazole-5-carboxylic acid methyl ester is unique due to the presence of both a hydroxyl group and a carboxylic acid ester group on the thiazole ring

Properties

IUPAC Name

methyl 2-oxo-3H-1,3-thiazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3S/c1-9-4(7)3-2-10-5(8)6-3/h2H,1H3,(H,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZCXBBGXHCZTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56417-51-7
Record name 2-hydroxy-thiazole-5-carboxylic acid methyl ester
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